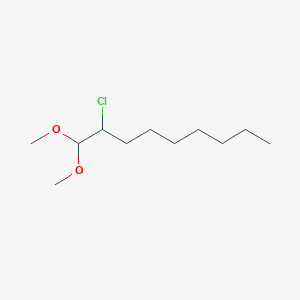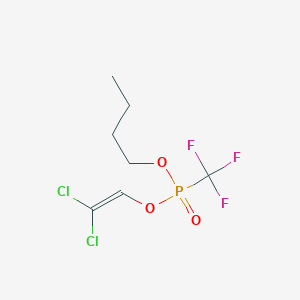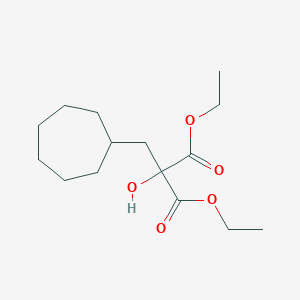
3-Methyl-2,2-bis(phenylsulfanyl)-2,3-dihydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2,2-bis(phenylsulfanyl)-2,3-dihydrofuran is a chemical compound with a unique structure that includes a dihydrofuran ring substituted with methyl and phenylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,2-bis(phenylsulfanyl)-2,3-dihydrofuran typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a dihydrofuran derivative, which is then subjected to substitution reactions to introduce the phenylsulfanyl groups. The reaction conditions often include the use of catalysts and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2,2-bis(phenylsulfanyl)-2,3-dihydrofuran can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of different products.
Substitution: The phenylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or hydrocarbons.
Scientific Research Applications
3-Methyl-2,2-bis(phenylsulfanyl)-2,3-dihydrofuran has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-2,2-bis(phenylsulfanyl)-2,3-dihydrofuran involves its interaction with molecular targets and pathways within biological systems. The phenylsulfanyl groups may play a role in binding to specific enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2,2-bis(phenylsulfonyl)cyclopropanemethanol
- 3-Methyl-2,2-bis(phenylsulfanyl)butyric acid ethyl ester
Uniqueness
3-Methyl-2,2-bis(phenylsulfanyl)-2,3-dihydrofuran is unique due to its specific structural features, including the dihydrofuran ring and the phenylsulfanyl groups. These features may confer distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
CAS No. |
90141-36-9 |
|---|---|
Molecular Formula |
C17H16OS2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
3-methyl-2,2-bis(phenylsulfanyl)-3H-furan |
InChI |
InChI=1S/C17H16OS2/c1-14-12-13-18-17(14,19-15-8-4-2-5-9-15)20-16-10-6-3-7-11-16/h2-14H,1H3 |
InChI Key |
NSBZYCIXISDNTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=COC1(SC2=CC=CC=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


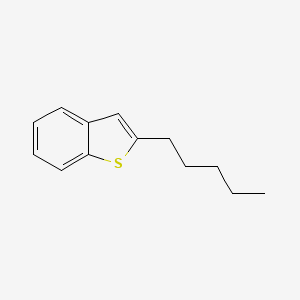
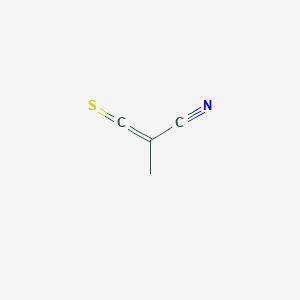
![Acetic acid;2,9-dimethyl-6-prop-1-en-2-yl-1-oxaspiro[4.4]nonan-9-ol](/img/structure/B14371570.png)
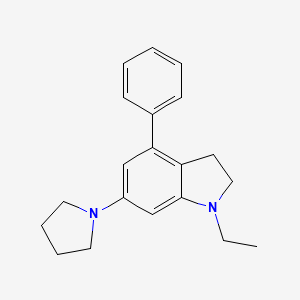
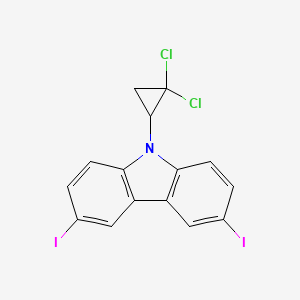
![Diethyl [(2,6-diaminophenyl)methyl]phosphonate](/img/structure/B14371582.png)

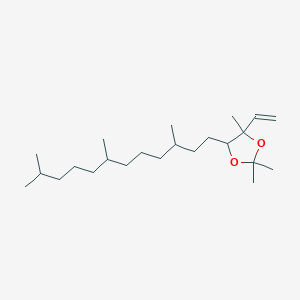

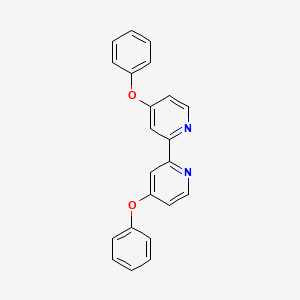
![6-Methylidenebicyclo[3.2.1]octan-2-one](/img/structure/B14371631.png)
